![molecular formula C20H23BrN2O3 B3571780 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine](/img/structure/B3571780.png)
1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as BPP, is a piperazine derivative that has gained attention in recent years due to its potential therapeutic applications. BPP has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the activity of enzymes such as topoisomerase II and proteasome, which are involved in cell division and protein degradation, respectively. 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to induce oxidative stress in cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine can inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to reduce the expression of genes involved in cell proliferation and angiogenesis, which are processes that are often dysregulated in cancer.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to exhibit a range of biological activities. However, 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine research. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine. Another area of research could focus on investigating the potential toxicities and pharmacokinetics of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine in vivo. Additionally, further studies could be conducted to explore the antitumor and antiviral properties of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine in more detail. Finally, 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine could be investigated as a potential therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the antitumor properties of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the antiviral properties of 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine. Studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine can inhibit the replication of viruses such as HIV, hepatitis C, and Zika virus. 1-(5-bromo-2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to stimulate the immune system, which may help in the treatment of viral infections.
properties
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-19-8-7-17(21)13-16(19)14-22-9-11-23(12-10-22)20(24)15-26-18-5-3-2-4-6-18/h2-8,13H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKOLRJTXZOQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-phenoxyethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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